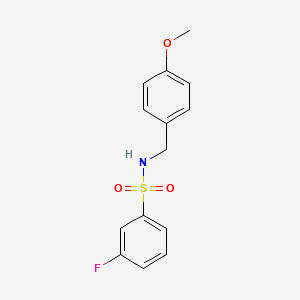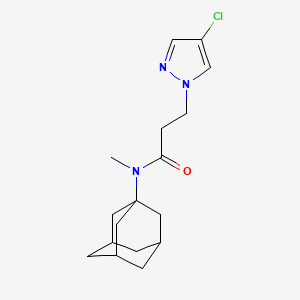![molecular formula C21H23Br2FN2O B10962143 N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide](/img/structure/B10962143.png)
N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide typically involves multiple steps:
Bromination: The starting material, 4-fluoroaniline, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Aminomethylation: The dibrominated intermediate is then subjected to aminomethylation using cyclohexylmethylamine under basic conditions to form the desired aminomethyl group.
Amidation: Finally, the aminomethylated intermediate reacts with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminomethylation steps, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated analogs.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated aromatic compounds with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation. Its structure allows for modifications that can enhance its activity and selectivity.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers with unique properties, due to the presence of bromine and fluorine atoms which can impart flame retardancy and chemical resistance.
Mechanism of Action
The mechanism by which N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological macromolecules, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-methoxybenzamide
- N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23Br2FN2O |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H23Br2FN2O/c1-26(18-5-3-2-4-6-18)13-15-11-16(22)12-19(23)20(15)25-21(27)14-7-9-17(24)10-8-14/h7-12,18H,2-6,13H2,1H3,(H,25,27) |
InChI Key |
YINHPJDKZGGXLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C2=CC=C(C=C2)F)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10962064.png)
![1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B10962071.png)
![3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962072.png)
![4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide](/img/structure/B10962093.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10962100.png)


![3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10962107.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10962111.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide](/img/structure/B10962124.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962136.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962140.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B10962141.png)
